molecular formula C₆H₇D₅O₃ B1146903 (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 CAS No. 74300-14-4

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

Cat. No. B1146903
CAS RN: 74300-14-4
M. Wt: 137.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has been explored through various methods. One study describes the synthesis and crystal structure of a related compound, indicating detailed crystallization processes and configurations of the molecule (Li, Wang, & Chen, 2001). Another research effort reports the synthesis of a compound from dimethyl-L-tartrate and benzophenone, shedding light on the conformation and interactions within the molecule (Irurre et al., 1992).

Molecular Structure Analysis

Molecular structure analysis, including vibrational circular dichroism (VCD) studies, provides insights into the structural characteristics and intramolecular hydrogen bonding of compounds like (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 (Nakao, Kyōgoku, & Sugeta, 1986). These analyses contribute significantly to understanding the molecular conformation and the impact of hydrogen bonding on the compound's properties.

Chemical Reactions and Properties

Research on similar compounds has focused on bidentate chelation-controlled asymmetric synthesis, demonstrating the versatility and reactivity of these molecules in creating α-hydroxy esters (Jung, Ho, & Kim, 2000). These studies underscore the compound's potential in synthetic organic chemistry, particularly in asymmetric synthesis.

Physical Properties Analysis

The physical properties of compounds akin to (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, such as crystal structure and solvation effects, have been the subject of scientific investigation. For instance, the study of crystalline inclusion compounds reveals the kinetics of desolvation and structural details, providing valuable information on the stability and behavior of these molecules under different conditions (Bourne, Oom, & Toda, 1997).

Chemical Properties Analysis

The chemical properties of similar dioxolane compounds have been explored through various reactions, including the resolution of isomers via enzymatic processes, highlighting the enantioselectivity and potential for specific synthetic applications (Miyazawa et al., 1999). This aspect is crucial for understanding the compound's reactivity and potential for producing enantiomerically pure substances.

Scientific Research Applications

Asymmetric Synthesis

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has been explored as a chiral auxiliary for asymmetric synthesis, particularly in the context of α-hydroxy esters. Its utilization in bidentate chelation-controlled alkylation of glycolate enolate has been demonstrated to produce enantioselective outcomes, showcasing its potential in stereoselective chemical transformations (Jung et al., 2000).

Heterogeneously Catalyzed Condensations

The compound has been implicated in studies focusing on heterogeneously catalyzed condensations, particularly involving glycerol with various aldehydes and ketones. These studies explore its role in the formation of cyclic acetals and ketals, potentially offering novel pathways for the synthesis of platform chemicals derived from renewable materials (Deutsch et al., 2007).

Synthesis of Diol Derivatives

Efforts have also been made to synthesize diol derivatives from (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, highlighting its versatility as a precursor in organic synthesis. The transformation of this compound into various diol configurations has been achieved with high yields, demonstrating its utility in the synthesis of complex organic molecules (Leftheris & Goodman, 1989).

Enantiomerically Pure Compounds

Research has also been conducted on the preparation of enantiomerically pure compounds using (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 as a starting material. These studies contribute to the field of chiral chemistry, providing insights into the synthesis of pure enantiomers for applications in asymmetric catalysis and synthesis (Casati et al., 2011).

Vibrational Circular Dichroism Studies

The compound has been subject to vibrational circular dichroism (VCD) studies, particularly focusing on the OH stretching vibration. These studies provide valuable information on the intramolecular hydrogen bonding characteristics and conformations of the molecule, contributing to the understanding of its stereochemical properties (Nakao et al., 1986).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYQYLELCKWAN-ZDGANNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5

Synthesis routes and methods I

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
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Synthesis routes and methods II

Procedure details

Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods III

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods IV

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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Synthesis routes and methods V

Procedure details

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